![molecular formula C17H16N4O2 B11107770 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11107770.png)
2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an indole ring, a hydrazide group, and a substituted aniline moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the hydrazide group and the substituted aniline moiety. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like pyridine. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of hydrazone compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The molecular docking studies suggest that this compound may fit optimally within the active sites of COX enzymes, potentially leading to reduced inflammation and pain management .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Hydrazone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, a study highlighted that certain hydrazone compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
Case Study 1: Synthesis and Evaluation
A study synthesized several hydrazone derivatives and evaluated their biological activities. Among these, the compound similar to 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide showed promising results in inhibiting cell proliferation in vitro. The study utilized various assays to determine the IC50 values against different cancer cell lines, revealing significant cytotoxicity at low concentrations .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of hydrazone derivatives in cancer therapy. It was found that these compounds could modulate signaling pathways associated with cell survival and apoptosis, specifically through the inhibition of the PI3K/AKT pathway. This suggests that the compound could be a valuable candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring and hydrazide group play crucial roles in binding to biological receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and hydrazides, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another indole derivative with antiviral properties.
2-[(5-mercapto)-1,3-oxadiazol-2-ylmethyl]-1,2,4-triazol-3-one: A compound with antimicrobial activities. The uniqueness of 2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Functional Groups : The presence of hydrazone and indole moieties suggests potential interactions with biological targets.
- Molecular Geometry : The compound's geometry allows for conformational flexibility, which may influence its binding affinity to target proteins.
Antimicrobial Properties
Research indicates that derivatives of hydrazones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Hydrazone Derivative A | S. aureus | 50 µg/mL |
Hydrazone Derivative B | E. coli | 30 µg/mL |
2-[(4-methylphenyl)amino] ... | TBD | TBD |
Anticancer Activity
The compound has shown promise in anticancer assays. In vitro studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of reactive oxygen species (ROS) and the activation of caspases .
Case Study: Anticancer Activity
In a study involving a series of hydrazone derivatives, one compound exhibited an IC50 value of 25 µM against the K562 leukemia cell line, indicating potent anticancer properties .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Interaction with DNA : Potential intercalation into DNA structures could disrupt replication processes.
- Induction of Apoptosis : By increasing oxidative stress and activating apoptotic pathways, the compound may lead to programmed cell death in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of any compound. Key parameters include:
- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
- Distribution : The compound may exhibit good tissue distribution owing to its molecular size and structure.
- Metabolism : Expected metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.
- Excretion : Primarily renal excretion is anticipated based on molecular weight considerations.
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O2/c1-11-6-8-12(9-7-11)18-10-15(22)20-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-9,18-19,23H,10H2,1H3 |
InChI Key |
YXTUTXXNWUFEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.